molecular formula C8H5FO3 B6227459 6-fluoro-1,3-dioxaindane-5-carbaldehyde CAS No. 479401-13-3

6-fluoro-1,3-dioxaindane-5-carbaldehyde

Cat. No.: B6227459
CAS No.: 479401-13-3
M. Wt: 168.1
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Description

6-Fluoro-1,3-dioxaindane-5-carbaldehyde is a heterocyclic compound featuring a 1,3-dioxaindane core (a bicyclic structure with two oxygen atoms in a five-membered ring fused to a benzene ring). The fluorine atom is substituted at position 6, while a carbaldehyde group occupies position 4.

Properties

CAS No.

479401-13-3

Molecular Formula

C8H5FO3

Molecular Weight

168.1

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 6-fluoro-1,3-dioxaindane-5-carbaldehyde typically involves the following steps:

Chemical Reactions Analysis

6-fluoro-1,3-dioxaindane-5-carbaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-fluoro-1,3-dioxaindane-5-carbaldehyde is primarily determined by its functional groups:

Comparison with Similar Compounds

Structural Analogs with Fluorine and Aldehyde Substituents

(a) 5-Chloro-1-(2-chloro-6-fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carbaldehyde ()
  • Core Structure : Dihydropyridine ring vs. dioxaindane.
  • Substituents : Fluorine is on a benzyl group, while the aldehyde is on the pyridine ring.
  • The aldehyde group in both compounds may participate in nucleophilic additions, but steric and electronic effects differ due to core structure variations.
(b) Enrofloxacin ()
  • Core Structure: Fluoroquinolone (quinoline-carboxylic acid).
  • Substituents : Fluorine at position 6 enhances DNA gyrase binding in antimicrobial activity.
  • Key Differences : While fluorine’s role in improving bioavailability and target binding is well-documented in enrofloxacin, its effect in 6-fluoro-1,3-dioxaindane-5-carbaldehyde remains speculative. The carbaldehyde group in the latter may offer orthogonal reactivity (e.g., Schiff base formation) compared to enrofloxacin’s carboxylic acid.
(c) Triazine Derivatives ()
  • Core Structure : 1,3,5-Triazine ring.
  • Substituents : Fluorine in triazine derivatives (e.g., 6-fluoro-1,3,5-triazine) influences stability and reactivity in dyes or polymers.
  • Key Differences : The triazine ring’s planar structure and electron-deficient nature contrast with the dioxaindane’s fused bicyclic system. Fluorine in triazines often enhances thermal stability, whereas in dioxaindane, it may modulate electronic effects on the aromatic ring.

Physicochemical Properties

Property This compound (Hypothetical) 5-Chloro-1-(2-chloro-6-fluorobenzyl)-dihydropyridine-carbaldehyde () Enrofloxacin ()
Molecular Weight ~180–200 g/mol (estimated) 344.15 g/mol (CAS: 1033463-20-5) 359.39 g/mol
Solubility Likely low in water (due to aromatic core) Data unavailable Poor in water, soluble in organic solvents
Reactivity Aldehyde group prone to oxidation/nucleophilic attack Aldehyde may form hydrazones or thiosemicarbazones Carboxylic acid participates in salt formation

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